N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine
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Overview
Description
N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine is a complex organic compound that features a unique combination of functional groups, including a difluorocyclohexyl group, an oxadiazole ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium.
Introduction of the difluorocyclohexyl group: This step may involve the use of difluorocyclohexyl derivatives, which can be incorporated into the oxadiazole ring through nucleophilic substitution reactions.
Attachment of the pyrimidine moiety: The final step involves the coupling of the oxadiazole intermediate with a pyrimidine derivative under suitable conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the oxadiazole ring and the pyrimidine moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, particularly at the difluorocyclohexyl group and the pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like methanol, ethanol, or dichloromethane, and may require heating or cooling to specific temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may lead to the formation of oxadiazolium salts , while nucleophilic substitution at the pyrimidine moiety can yield various substituted pyrimidines.
Scientific Research Applications
N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine include other oxadiazole derivatives and pyrimidine-based compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluorocyclohexyl group, oxadiazole ring, and pyrimidine moiety provides a unique platform for exploring new chemical reactivities and biological activities.
Properties
IUPAC Name |
2-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N6O/c1-23(2)11-5-8-18-14(20-11)19-9-12-21-13(22-24-12)10-3-6-15(16,17)7-4-10/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQLYQWKVCGILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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